molecular formula C11H10F2O3 B1462292 Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate CAS No. 1019127-48-0

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate

Cat. No.: B1462292
CAS No.: 1019127-48-0
M. Wt: 228.19 g/mol
InChI Key: KISCTUFLCNKUOR-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate (CAS: 70974-12-8) is a fluorinated organic compound characterized by a prop-2-enoate ester backbone substituted at the 2-position with a hydroxymethyl group and a 3,4-difluorophenyl moiety. The compound’s structure combines a reactive α,β-unsaturated ester with fluorine substituents, which influence its electronic properties and lipophilicity, and a hydroxymethyl group capable of hydrogen bonding. The compound is commercially available from multiple suppliers, as indicated by its synonyms and procurement details .

Properties

IUPAC Name

methyl 2-[(3,4-difluorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISCTUFLCNKUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate (CAS Number: 1019127-48-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12F2O3\text{C}_{12}\text{H}_{12}\text{F}_2\text{O}_3

This compound features a difluorophenyl group, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing difluorophenyl groups have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study demonstrated that such derivatives effectively inhibited the growth of various cancer cell lines, including breast and prostate cancers .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A related compound was found to possess activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

  • Antitumor Efficacy : In a recent study, this compound was tested on human breast cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was effective in inducing apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntitumorBreast Cancer Cells25 µM
AntimicrobialStaphylococcus aureus20 µg/mL
Anti-inflammatoryHuman MacrophagesNot specified

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate has been investigated for its potential therapeutic properties. The difluorophenyl group is known to enhance the bioactivity of compounds, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Material Science

The compound's unique structure allows it to be utilized in polymer synthesis. Its ability to undergo polymerization makes it a candidate for creating advanced materials with desirable mechanical properties.

Application Example: Coatings and Adhesives
this compound can be used as a monomer in the production of coatings and adhesives. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for industrial applications .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target Compound) 70974-12-8 ~C${11}$H${10}$F$2$O$3$* ~229* 3,4-Difluorophenyl, hydroxymethyl Moderate fluorination, H-bonding capability
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate 1254365-78-0 C${10}$H$8$Cl$2$O$2$ 231.08 3,4-Dichlorophenyl Higher lipophilicity (Cl vs. F), no H-bonding
Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate Not Provided C${11}$H$7$F$5$O$3$ 282.16 2,3,4,5,6-Pentafluorophenyl, hydroxymethyl Enhanced lipophilicity, steric hindrance
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate 1147391-90-9 C${16}$H${17}$ClO$_3$ 292.75 Chloro-dihydronaphthalenyl, ethyl ester Bulkier aromatic system, slower ester hydrolysis

Key Comparisons

Fluorination Patterns

  • Target Compound : The 3,4-difluorophenyl group balances lipophilicity (log P) and electronic effects. Fluorine’s electronegativity enhances stability and influences dipole interactions compared to chlorine in dichlorophenyl analogues .

Ester Group Variations

  • Ethyl Ester Derivative (): The ethyl ester group slows hydrolysis compared to methyl esters, enhancing metabolic stability in biological systems. The dihydronaphthalenyl substituent introduces a fused aromatic system, which may improve binding to hydrophobic targets .

Hydroxy Group Impact

  • The hydroxymethyl group in the target compound enables hydrogen bonding, improving solubility and interaction with polar substrates.

Perfluorinated Sulfonyl Analogues

  • Compounds like 2-[Methyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate () feature long perfluoroalkyl chains, conferring extreme hydrophobicity and chemical inertness. These properties are distinct from the target compound’s balance of fluorination and polarity .

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via the nucleophilic addition of 3,4-difluorobenzaldehyde to a hydroxy-substituted prop-2-enoic acid derivative, followed by esterification to yield the methyl ester. This approach leverages the electrophilic nature of the aldehyde carbonyl and the nucleophilicity of the hydroxy-substituted alkene derivative.

  • Key Reactants:

    • 3,4-Difluorobenzaldehyde (aromatic aldehyde with fluorine substitution)
    • Hydroxy-substituted prop-2-enoic acid derivative (often methacrylic acid or its esters)
  • Reaction Conditions:

    • Acidic or basic catalysis to facilitate the addition and esterification
    • Controlled temperature to optimize yield and stereochemical purity
    • Use of solvents compatible with both reactants (e.g., polar aprotic solvents)

This method is supported by documented synthetic routes in chemical catalogs and research literature, highlighting its reproducibility and efficiency.

Detailed Preparation Method

Step Description Conditions Outcome
1. Nucleophilic Addition 3,4-Difluorobenzaldehyde reacts with hydroxy-substituted prop-2-enoic acid derivative Acidic or basic catalysis, room temperature to mild heating (25–60°C) Formation of hydroxy-substituted intermediate with difluorophenyl moiety
2. Esterification Conversion of the intermediate acid to methyl ester Use of methanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux conditions Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate with high purity
3. Purification Removal of impurities via recrystallization or chromatography Solvent selection based on solubility (e.g., ethyl acetate, hexane) Pure target compound suitable for characterization and application

Reaction Mechanism Insights

  • The aldehyde carbonyl carbon in 3,4-difluorobenzaldehyde is electrophilic and susceptible to nucleophilic attack by the hydroxy group of the prop-2-enoic acid derivative.
  • The reaction proceeds via a hemiacetal intermediate, which under catalytic conditions rearranges and stabilizes to form the hydroxy-substituted methacrylate ester.
  • The presence of fluorine atoms on the aromatic ring influences the electronic distribution, potentially affecting the reaction rate and selectivity.
  • Control of pH and temperature is critical to avoid side reactions such as polymerization of the methacrylate double bond or over-esterification.

Analytical Characterization Supporting Preparation

These techniques are routinely applied post-synthesis to confirm the identity and purity of the compound.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 3,4-Difluorobenzaldehyde, methacrylic acid or methyl methacrylate
Catalysts Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)
Solvents Methanol, ethyl acetate, polar aprotic solvents
Temperature Range 25–80°C
Reaction Time Several hours (typically 4–12 h)
Purification Methods Recrystallization, column chromatography
Yield Generally moderate to high (60–85%) depending on conditions
Molecular Weight 228.19 g/mol
Molecular Formula C11H10F2O3

Research Findings and Optimization Notes

  • The choice of catalyst and solvent significantly impacts the stereochemical outcome and yield of the synthesis.
  • Basic conditions tend to favor faster reaction rates but may increase side reactions such as polymerization.
  • Acidic conditions provide better control over esterification but require careful neutralization post-reaction.
  • Fluorine substitution on the aromatic ring enhances the compound's stability and biological activity, making the synthesis route valuable for pharmaceutical intermediates.
  • Recent studies suggest that microwave-assisted synthesis can reduce reaction times and improve yields, though this requires specialized equipment.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate?

  • Methodological Answer : The synthesis typically involves a condensation reaction between a fluorinated benzaldehyde derivative and a methyl prop-2-enoate precursor. Key steps include:

Protection of the hydroxyl group to prevent side reactions during esterification.

Michael addition of the fluorophenyl moiety to the α,β-unsaturated ester, followed by deprotection .

Purification via column chromatography or recrystallization to isolate the product.
Comparative routes for similar esters (e.g., methyl 3-(2-hydroxyphenyl)prop-2-enoate) highlight the importance of controlling stereochemistry and fluorine substitution patterns .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC/GC-MS : To quantify impurities (e.g., unreacted fluorophenyl intermediates) using reference standards (e.g., EP impurity profiles for related propanoic acid derivatives) .
  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm the presence of the 3,4-difluorophenyl group and ester linkage. 13^13C NMR can verify the α,β-unsaturated system .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX or ORTEP-III can refine crystal structures .

Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in the solid state?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : SHELXL refinements (SHELX suite) resolve hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) categorizes motifs like R22(8)R_2^2(8) dimers .
  • FT-IR spectroscopy : Identifies O–H stretching frequencies (~3200–3500 cm1^{-1}) and carbonyl interactions .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational studies : DFT calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects of 3,4-difluorophenyl groups on the ester’s LUMO energy, affecting nucleophilic attack sites .
  • Comparative reactivity assays : Compare hydrolysis rates with non-fluorinated analogs (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate) under acidic/basic conditions .

Q. What strategies resolve contradictions in crystallographic data for stereoisomers of this compound?

  • Methodological Answer :
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns from enantiomers .
  • Polarized microscopy : Distinguish racemic vs. conglomerate crystallization behavior.
  • Solid-state NMR : 19^19F MAS-NMR detects crystallographic inequivalence of fluorine atoms .

Q. How can computational models predict the compound’s biological activity or metabolic pathways?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2C9) using AutoDock Vina. The trifluoromethyl group in analogs (e.g., methyl 2-(trifluoroacetamido)prop-2-enoate) enhances binding affinity to hydrophobic pockets .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate
Reactant of Route 2
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Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate

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